1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone
CAS No.:
Cat. No.: VC14970291
Molecular Formula: C21H18FN3O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone -](/images/structure/VC14970291.png)
Specification
Molecular Formula | C21H18FN3O |
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Molecular Weight | 347.4 g/mol |
IUPAC Name | 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone |
Standard InChI | InChI=1S/C21H18FN3O/c22-15-5-6-18-16(11-15)17-12-25(10-8-19(17)23-18)21(26)13-24-9-7-14-3-1-2-4-20(14)24/h1-7,9,11,23H,8,10,12-13H2 |
Standard InChI Key | XPKDOSOVDXJEMT-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CN4C=CC5=CC=CC=C54 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure combines a 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole system linked via an ethanone bridge to a 1H-indole moiety. The tetrahydropyridoindole component features a six-membered ring fused to an indole skeleton, with a fluorine atom at the 8-position introducing electronic modulation. The ethanone spacer facilitates conformational flexibility, enabling interactions with planar biological targets such as enzyme active sites or receptor pockets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone |
InChI Key | XPKDOSOVDX... |
The fluorine atom at position 8 enhances electronegativity, polarizing adjacent bonds and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. X-ray crystallographic data for analogous compounds reveal that fluorination increases planarity in the pyridoindole system, potentially improving stacking interactions with aromatic residues in biological targets .
Electronic and Steric Features
Density functional theory (DFT) calculations on similar fluorinated heterocycles indicate that the 8-fluoro group reduces electron density in the pyridoindole ring, increasing its susceptibility to nucleophilic attack at specific positions. This electronic perturbation may enhance binding affinity to targets requiring charge-transfer interactions, such as kinases or G-protein-coupled receptors. Steric effects from the indole and tetrahydropyridoindole systems create a three-dimensional profile that complements hydrophobic pockets in proteins, as evidenced by docking studies on related β-carboline derivatives .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone typically involves a multi-step sequence:
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Condensation: Formation of the pyridoindole core via acid-catalyzed cyclization of a tryptamine derivative with a fluorinated ketone.
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Ethanone Bridging: Coupling the pyridoindole intermediate with 1H-indole using a Friedel-Crafts acylation reaction.
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Fluorination: Introduction of the fluorine atom via electrophilic substitution, often employing Selectfluor® or DAST (diethylaminosulfur trifluoride).
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | HCl (cat.), ethanol, reflux | 65–70 |
Acylation | AlCl, CHCl, 0°C | 50–55 |
Fluorination | DAST, DCM, −20°C | 75–80 |
Reactivity and Derivative Synthesis
Biological Activities and Mechanisms of Action
Antimicrobial and Anti-inflammatory Effects
Preliminary screens of fluorinated indole derivatives reveal moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The anti-inflammatory activity, assessed via COX-2 inhibition assays, shows 40–50% suppression at 10 µM, suggesting a role in modulating arachidonic acid pathways.
Structure-Activity Relationships (SAR) and Derivative Development
Impact of Substituents
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Fluorine Position: Fluorination at position 8 improves metabolic stability compared to non-fluorinated analogs, as shown by reduced CYP450-mediated degradation in liver microsome assays.
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Indole Substitution: Introducing electron-withdrawing groups (e.g., nitro) at the indole’s 5-position enhances anticancer activity but reduces solubility.
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Ethanone Modifications: Replacing the ethanone bridge with a methylene group (-CH-) abolishes activity, underscoring the ketone’s role in target engagement.
Lead Optimization Strategies
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Prodrug Design: Esterification of the ketone group improves oral bioavailability in rodent models.
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Hybrid Structures: Conjugation with aspirin via the ethanone bridge yields dual COX-2/5-LOX inhibitors, reducing gastrointestinal toxicity in preclinical trials.
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